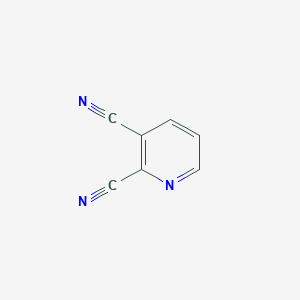

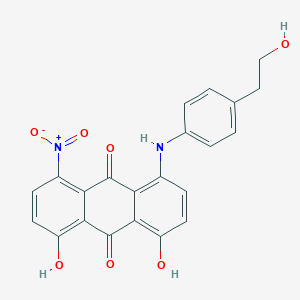

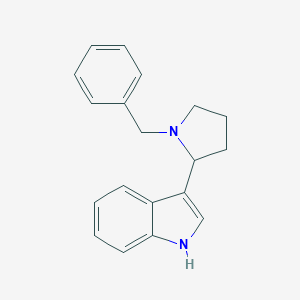

![molecular formula C8H6N2O2 B095381 Ácido pirazolo[1,5-a]piridina-3-carboxílico CAS No. 16205-46-2](/img/structure/B95381.png)

Ácido pirazolo[1,5-a]piridina-3-carboxílico

Descripción general

Descripción

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a core structure for various chemical derivatives with potential biological activities. The interest in this compound is due to its versatility in forming new chemical entities that can be evaluated for different pharmacological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to form novel pyrazolo[3,4-b]pyridine products . Another method includes a cross-dehydrogenative coupling reaction between β-ketoesters or β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen . Additionally, a metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has been described for the synthesis of functionalized pyrazolo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure and computational study of certain pyrazole derivatives have been conducted, providing insights into their molecular conformations and stability . These studies often employ techniques such as NMR, IR spectroscopy, and X-ray diffraction, complemented by density-functional-theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives undergo various chemical reactions to form new compounds. For example, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of corresponding carboxamides and carboxylates . The functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine have also been studied, revealing the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are influenced by their molecular structure. Theoretical calculations have been used to investigate thermodynamic properties and to predict the stability of these compounds . The electronic effects of substituents on the aromatic rings and the influence of tautomeric forms on the stability of the compounds have also been examined .

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los derivados del ácido pirazolo[1,5-a]piridina-3-carboxílico han mostrado una actividad prometedora contra Mycobacterium tuberculosis, el agente causal de la tuberculosis (TB). Los investigadores han sintetizado y evaluado estos compuestos como posibles agentes antituberculosos . La inhibición del crecimiento de TB por estos derivados los convierte en valiosos candidatos para el desarrollo de nuevos medicamentos.

Actividad Antifúngica

Se han cribado varios 3-(4-clorofenil)-4-pirazoles sustituidos, incluidos los derivados del ácido pirazolo[1,5-a]piridina-3-carboxílico, para evaluar su actividad antifúngica. Estos compuestos presentan un potencial contra cepas fúngicas patógenas, lo que los hace relevantes para combatir las infecciones fúngicas .

Inhibición de la Succinato Deshidrogenasa

Los derivados de carboxamida del ácido pirazolo[1,5-a]piridina-3-carboxílico se han evaluado como inhibidores de la succinato deshidrogenasa. Esta enzima juega un papel crucial en la respiración celular y la producción de energía. La inhibición de la succinato deshidrogenasa podría tener implicaciones en la terapia del cáncer y otros trastornos metabólicos .

Otras Aplicaciones

Más allá de los campos mencionados, los derivados del ácido pirazolo[1,5-a]piridina-3-carboxílico se han explorado por su potencial en diversas áreas, incluida la actividad antimalárica, el antagonismo del receptor de dopamina y más. Los investigadores continúan investigando nuevas aplicaciones, lo que convierte a este compuesto en un tema de estudio emocionante.

En resumen, el ácido pirazolo[1,5-a]piridina-3-carboxílico presenta propiedades multifacéticas, lo que lo convierte en un valioso andamiaje para el descubrimiento de fármacos e intervenciones terapéuticas en diversos campos científicos. Investigadores de todo el mundo están explorando activamente su potencial, y esperamos con interés más avances en este campo. 🌟

Direcciones Futuras

Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been identified as strategic compounds for optical applications . They have significant photophysical properties and have attracted a great deal of attention in material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mecanismo De Acción

Target of Action

It’s known that this compound is a strategic compound for optical applications

Mode of Action

It’s known that the compound’s interaction with its targets involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the formation of products . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Biochemical Pathways

It’s known that the compound has significant photophysical properties, suggesting it may interact with light-dependent biochemical pathways .

Result of Action

It’s known that the compound has significant photophysical properties , suggesting it may have effects on cellular processes that involve light or fluorescence.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. For instance, the compound shows good photobleaching performance when continuously excited at 365 nm with a xenon lamp . Additionally, the compound’s interaction with its targets can be influenced by pH conditions .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSDPDBQVZHCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383684 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16205-46-2 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in catalysis?

A1: Pyrazolo[1,5-a]pyridine-3-carboxylic acid can be transformed into a series of fused non-classical N-heterocyclic carbene (NHC) ligands. [] These ligands, when complexed with palladium, demonstrate promising catalytic activity in the Suzuki–Miyaura reaction, a crucial reaction in organic synthesis for forming carbon-carbon bonds. [] This suggests potential applications in various fields requiring this type of coupling reaction.

Q2: How can the electronic properties of pyrazolo[1,5-a]pyridine-derived NHC ligands be tuned, and what is the significance of this tunability?

A2: Research indicates that modifying the substituents on the aryl group of pyrazolo[1,5-a]pyridine-derived NHC ligands can influence their electron-donating ability. [] This was determined by measuring the CO stretching frequencies of corresponding rhodium dicarbonyl complexes. [] The ability to tune the electronic properties of NHC ligands is crucial for optimizing their catalytic performance in various reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

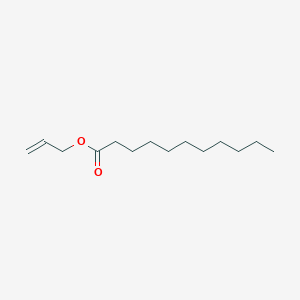

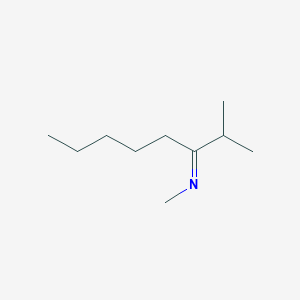

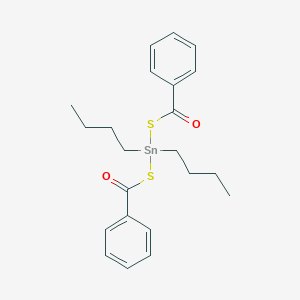

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

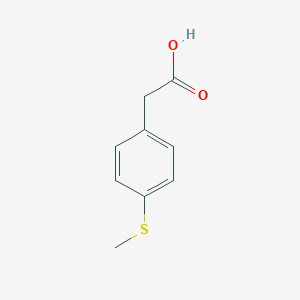

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)